2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a hydroxyl group, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate ion.
Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: : The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as sodium iodide (NaI) or phenyl magnesium bromide (PhMgBr) can be used for substitution reactions.
Major Products Formed
Oxidation: : Bromate ion (BrO3-)
Reduction: : 2-hydroxy-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide
Substitution: : Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, 2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide can be used to study enzyme inhibition and receptor binding. Its sulfonamide group is particularly useful in designing inhibitors for specific enzymes.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the creation of new materials with specific characteristics.
Mechanism of Action
The mechanism by which 2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The hydroxyl and thiophene groups may also play a role in the compound's interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(3-(thiophen-3-yl)propyl)benzenesulfonamide
2-bromo-N-(4-hydroxy-3-(thiophen-3-yl)butyl)benzenesulfonamide
2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)butyl)benzenesulfonamide
Uniqueness
2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide is unique due to its specific combination of functional groups and the length of its alkyl chain. This combination provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-bromo-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3S2/c16-14-3-1-2-4-15(14)22(19,20)17-8-5-12(6-9-18)13-7-10-21-11-13/h1-4,7,10-12,17-18H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEQQNRFNZOJEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCC(CCO)C2=CSC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.